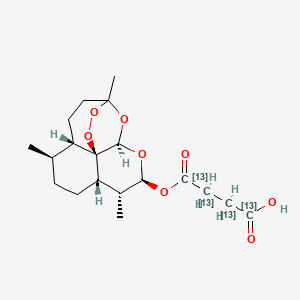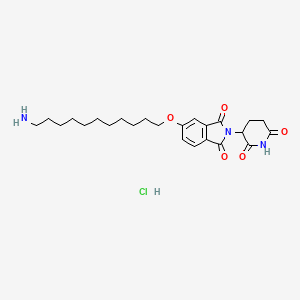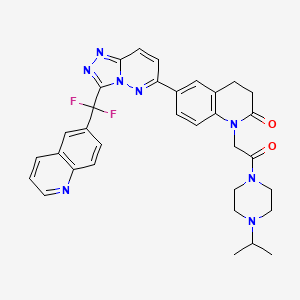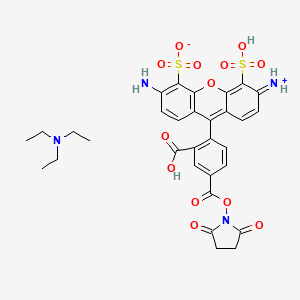
PAT1inh-B01 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PAT1inh-B01 (hydrochloride) is a selective inhibitor of the SLC26A6 protein, which is a chloride/bicarbonate exchanger. This compound has shown significant potential in blocking fluid absorption in the small intestine, making it a valuable tool for research into small intestinal hyposecretory disorders .
Preparation Methods
The synthesis of PAT1inh-B01 (hydrochloride) involves a series of chemical reactions starting from pyrazolo-pyrido-pyrimidinoneThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
PAT1inh-B01 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PAT1inh-B01 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of anion exchange and the role of SLC26A6 in various chemical processes.
Biology: It helps in understanding the physiological functions of the SLC26A6 protein and its role in fluid absorption in the small intestine.
Medicine: It is being researched for its potential therapeutic applications in treating small intestinal hyposecretory disorders, such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome.
Industry: It can be used in the development of new drugs targeting the SLC26A6 protein .
Mechanism of Action
PAT1inh-B01 (hydrochloride) exerts its effects by selectively inhibiting the SLC26A6 protein, which is responsible for chloride/bicarbonate exchange in the small intestine. By blocking this exchange, the compound prevents fluid absorption, leading to increased fluid secretion. This mechanism involves the binding of PAT1inh-B01 (hydrochloride) to the active site of the SLC26A6 protein, thereby inhibiting its function .
Comparison with Similar Compounds
PAT1inh-B01 (hydrochloride) is unique in its high selectivity and potency for the SLC26A6 protein. Similar compounds include:
SLC26A3 inhibitors: These compounds inhibit a related intestinal transporter but lack the selectivity for SLC26A6.
General anion exchange inhibitors: These compounds inhibit multiple anion exchangers but do not provide the same level of specificity as PAT1inh-B01 (hydrochloride)
Properties
Molecular Formula |
C22H19BrClF3N6O2 |
|---|---|
Molecular Weight |
571.8 g/mol |
IUPAC Name |
11-[2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]-5-phenyl-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;hydrochloride |
InChI |
InChI=1S/C22H18BrF3N6O2.ClH/c1-12-19(23)20(22(24,25)26)29-31(12)11-18(33)30-8-7-15-14(10-30)21(34)32-17(27-15)9-16(28-32)13-5-3-2-4-6-13;/h2-6,9,28H,7-8,10-11H2,1H3;1H |
InChI Key |
DWUYOIJNBIEAPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCC3=C(C2)C(=O)N4C(=N3)C=C(N4)C5=CC=CC=C5)C(F)(F)F)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)
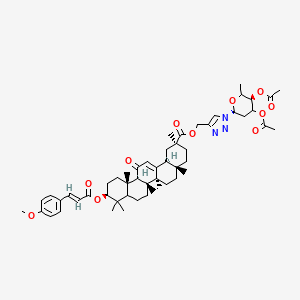
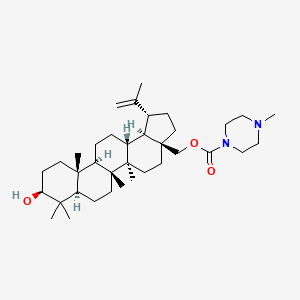
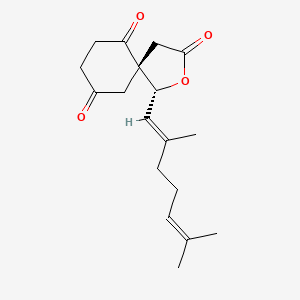
![4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline](/img/structure/B12377038.png)
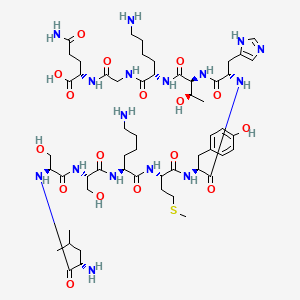
![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12377042.png)
